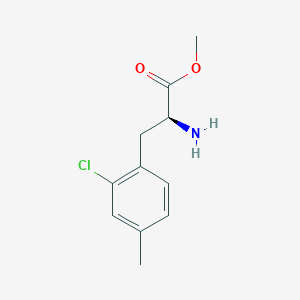
Methyl (S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and L-alanine.
Formation of Intermediate: The aldehyde group of 2-chloro-4-methylbenzaldehyde is reacted with the amino group of L-alanine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The final step involves the esterification of the amine with methanol to yield methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate
- Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate
- Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate
Uniqueness
Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
HVJJAGLAOGURHQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















